molecular formula C12H13NO2 B13185229 3-(2-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile

3-(2-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile

Katalognummer: B13185229
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: WLPSXLJRKAAMMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers This compound is characterized by the presence of an ethoxyphenyl group, a methyloxirane ring, and a carbonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 2-ethoxybenzaldehyde with a suitable epoxidizing agent in the presence of a base. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), to epoxidize the corresponding α,β-unsaturated nitrile. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to consistent and high-quality production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-ethoxybenzaldehyde and other carbonyl derivatives.

    Reduction: Formation of 3-(2-ethoxyphenyl)-3-methyloxirane-2-amine.

    Substitution: Formation of various substituted oxirane derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(2-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(2-ethoxyphenyl)-3-methyloxirane-2-carbonitrile involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, nucleic acids, and other cellular components. This reactivity underlies its potential biological activities, such as antimicrobial and anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2-Methoxyphenyl)-3-methyloxirane-2-carbonitrile
  • 3-(2-Ethoxyphenyl)-3-methyloxirane-2-carboxylic acid
  • 3-(2-Ethoxyphenyl)-3-methyloxirane-2-thiol

Uniqueness

3-(2-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile is unique due to the presence of both an ethoxy group and a nitrile group, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different selectivity and potency in various applications, making it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C12H13NO2

Molekulargewicht

203.24 g/mol

IUPAC-Name

3-(2-ethoxyphenyl)-3-methyloxirane-2-carbonitrile

InChI

InChI=1S/C12H13NO2/c1-3-14-10-7-5-4-6-9(10)12(2)11(8-13)15-12/h4-7,11H,3H2,1-2H3

InChI-Schlüssel

WLPSXLJRKAAMMV-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=CC=C1C2(C(O2)C#N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.